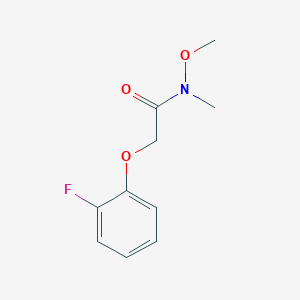![molecular formula C16H19ClN2O B14870375 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)
5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group and a piperidine moiety. The presence of these functional groups imparts specific chemical properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Piperidine Substitution: The final step involves the alkylation of the quinoline core with 2-methylpiperidine. This can be done using a suitable base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial survival. In cancer research, it interferes with cell division and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
- 5-Chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol exhibits unique properties due to the specific positioning of the methyl group on the piperidine ring. This structural variation can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C16H19ClN2O |
|---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
5-chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C16H19ClN2O/c1-11-5-2-3-8-19(11)10-12-9-14(17)13-6-4-7-18-15(13)16(12)20/h4,6-7,9,11,20H,2-3,5,8,10H2,1H3 |
InChI Key |
JYYGLOIYBKYPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


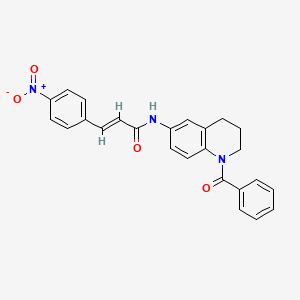
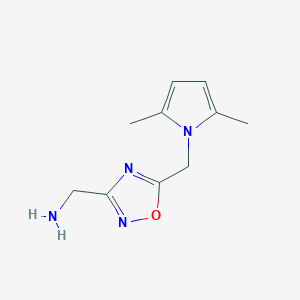
![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)

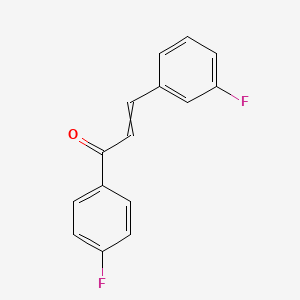
![4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B14870330.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
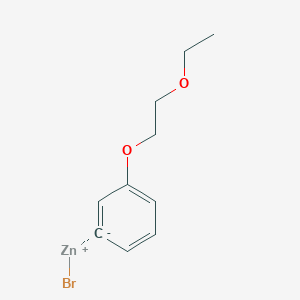


![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)
